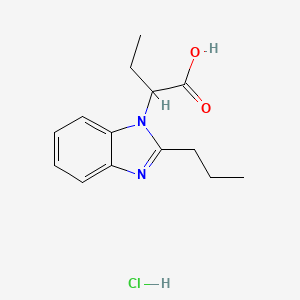

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-propylbenzimidazol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-3-7-13-15-10-8-5-6-9-12(10)16(13)11(4-2)14(17)18;/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHLVEYXSAAEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1C(CC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Propyl-1H-benzimidazole Intermediate

- Starting Materials: Ortho-phenylenediamine derivatives and appropriate carboxylic acid or aldehyde precursors.

- Reaction Conditions: Condensation under acidic or dehydrating conditions to form the benzimidazole ring.

- Propyl Substitution: Introduction of the propyl group at position 2 can be achieved by alkylation or by using a propyl-substituted aldehyde in the cyclization step.

Attachment of Butanoic Acid Side Chain

- The benzimidazole nitrogen (N-1) is alkylated with a butanoic acid derivative (e.g., butyric acid or butanoic acid esters).

- Preferred Method: N-alkylation using butanoic acid chloride or anhydride in the presence of a base or catalyst.

- Solvents: Chemically inert solvents such as tetrahydrofuran (THF), toluene, or chlorinated hydrocarbons (e.g., methylene chloride) are used to minimize side reactions.

- Temperature: Typically room temperature to reflux depending on reagent reactivity.

Formation of Hydrochloride Salt

- The free acid form is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step improves water solubility and crystallinity.

- Conditions: Acidification in aqueous or alcoholic medium, often followed by crystallization from solvents such as acetone-water mixtures.

Reaction Sequence and Conditions (Adapted from Bendamustine Synthesis)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form 2-propyl benzimidazole | Ortho-phenylenediamine + propyl aldehyde, acid catalyst | One-pot cyclization, solvent: THF or toluene |

| 2 | N-alkylation with butanoic acid derivative | Butyric acid chloride/anhydride, base, inert solvent | Controlled temperature, inert atmosphere preferred |

| 3 | Conversion to hydrochloride salt | HCl in aqueous/alcoholic solution | Crystallization from acetone-water-HCl mixture |

| 4 | Purification | Filtration, washing, drying | Use of activated charcoal and low temperature to remove impurities |

Research Findings and Optimization Notes

- One-Pot Processes: Similar to bendamustine synthesis, steps involving intermediate transformations can be combined to reduce isolation and purification steps, improving yield and efficiency.

- Solvent Selection: Use of solvents such as THF, toluene, or methylene chloride minimizes side reactions and viscous by-product formation.

- Acid Catalysis: Strong acids like sulfuric acid or hydrochloric acid (pKa ≤ 1.5) are critical for cyclization and salt formation steps.

- Purification: Crystallization from acidic acetone-water mixtures with activated charcoal treatment enhances purity to >99% as measured by HPLC.

- Impurity Control: Monitoring and minimizing potential impurities such as thiazino-benzimidazole derivatives is essential for pharmaceutical-grade products.

Comparative Data Table: Key Parameters in Preparation

| Parameter | Typical Range/Condition | Remarks |

|---|---|---|

| Cyclization temperature | 25–80 °C | Depends on catalyst and solvent |

| Solvent | THF, toluene, methylene chloride | Chemically inert, minimizes side reactions |

| Acid catalyst | H2SO4, HCl | Strong acid, pKa ≤ 1.5 |

| Molar ratio (alkylating agent:benzimidazole) | 1.0–1.2:1 | Slight excess to drive reaction |

| Hydrochloride formation | Room temperature to 50 °C | Acidification in aqueous/alcoholic media |

| Purification temperature | 0–5 °C (crystallization) | Enhances crystal formation and purity |

| Purity after purification | >99% (HPLC) | Pharmaceutical standard |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzimidazole derivatives.

Scientific Research Applications

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It can be explored for its therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzimidazole Derivatives

Structural and Functional Comparisons

Benzimidazole derivatives are structurally diverse, with variations in substituents and side chains influencing their physicochemical and biological properties. Below is a comparative analysis of 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride and related compounds:

Table 1: Structural and Commercial Comparison of Selected Benzimidazole Derivatives

Key Observations:

Side Chain Length: The butanoic acid chain in the target compound is longer than the acetic acid side chain in 1H-benzimidazole-1-acetic acid. This may enhance lipophilicity and alter binding affinity to biological targets compared to shorter-chain analogs .

Substituent Effects : The 2-propyl group on the benzimidazole ring could sterically hinder interactions with enzymes or receptors compared to smaller substituents (e.g., hydrogen in 1H-benzimidazole-1-acetic acid).

Salt Form : The hydrochloride salt improves aqueous solubility relative to free-base benzimidazoles like albendazole or omeprazole, which are typically formulated as enteric-coated tablets to bypass acidic degradation .

Physicochemical and Pharmacokinetic Considerations

- Solubility: The hydrochloride salt likely increases water solubility compared to non-ionic analogs, facilitating in vitro assays or parenteral administration.

- Stability : Benzimidazoles are prone to hydrolysis under acidic conditions; the hydrochloride form may require stabilization in formulations to prevent degradation.

Role of Structural Elucidation Tools

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of small molecules, including benzimidazole derivatives .

Biological Activity

2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C14H19ClN2O2, with a molecular weight of 282.771 g/mol. It contains three hydrogen bond acceptors and one hydrogen bond donor, which may influence its interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds with a benzimidazole moiety have been shown to inhibit various enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei, suggesting potential applications in treating human African trypanosomiasis (HAT) . The structure-guided design approach has led to the identification of several derivatives that exhibit significant inhibitory activity against this target.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated enhanced activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing zones of inhibition comparable to conventional antibiotics .

Study on Antiviral Properties

Research focusing on the antiviral effects of benzimidazole derivatives revealed that certain compounds exhibited significant inhibition of HSV-1 replication in Vero cells. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Anticancer Efficacy Evaluation

In a separate investigation, the anticancer potential of this compound was assessed against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results demonstrated promising cytotoxic effects, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-Propyl-1H-benzimidazol-1-yl)butanoic acid hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from benzimidazole precursors and butanoic acid derivatives. Key steps include:

- Condensation reactions : Coupling 2-propylbenzimidazole with a butanoic acid derivative using catalysts like palladium or copper salts to form the core structure .

- Hydrochloride salt formation : Treating the free base with hydrochloric acid under controlled pH to enhance stability and solubility .

- Critical parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (often 60–100°C), and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the benzimidazole and butanoic acid moieties, with peaks for the propyl chain (δ ~0.9–1.7 ppm) and carboxylic acid proton (broad signal at δ ~12 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (~1700 cm) and N–H (~3400 cm) validate functional groups .

- Mass spectrometry (ESI-MS) : Provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

- HPLC : Purity assessment using reverse-phase columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement of this compound be resolved?

Methodological Answer:

- SHELX suite : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data. Discrepancies in bond lengths/angles may arise from disordered solvent molecules; partial occupancy refinement or exclusion of solvent regions can mitigate this .

- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns in hydrogen-bonded networks, which may explain unexpected density maps .

- Validation tools : Cross-check with PLATON or CCDC tools to ensure geometric plausibility .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Analog synthesis : Prepare derivatives with modifications to the benzimidazole substituents (e.g., alkyl chain length) or carboxylic acid group (e.g., esterification) .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) or cell viability tests (e.g., MTT assay) to correlate structural changes with activity .

- Computational docking : Predict binding modes using AutoDock Vina or Schrödinger Suite, focusing on interactions with active site residues .

Q. How can solubility challenges in pharmacological studies be addressed?

Methodological Answer:

- Salt selection : The hydrochloride form improves aqueous solubility; compare with other salts (e.g., sodium or mesylate) for optimal bioavailability .

- Co-solvent systems : Use DMSO-water or PEG-400 mixtures to enhance solubility while maintaining biological activity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved tissue penetration .

Q. What computational methods are effective for predicting intermolecular interactions in solid-state structures?

Methodological Answer:

- Hirshfeld surface analysis : Visualize close contacts (e.g., C–H···O, N–H···Cl) using CrystalExplorer to identify dominant intermolecular forces .

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G* level to compare experimental vs. theoretical bond lengths/angles .

- Molecular dynamics (MD) : Simulate crystal packing under varying temperatures to assess stability .

Q. How should researchers resolve conflicting biological activity data across studies?

Methodological Answer:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize variability in cell lines, incubation times, and controls .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends, using statistical tools (e.g., R or Python) to account for outliers .

- Mechanistic studies : Conduct knock-down/knock-out experiments (e.g., siRNA) to confirm target specificity and rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.